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molecular formula C9H15N3 B8387909 5-Amino-2-(3-aminopropyl)-3-methylpyridine

5-Amino-2-(3-aminopropyl)-3-methylpyridine

Cat. No. B8387909
M. Wt: 165.24 g/mol
InChI Key: OBNFJAWLZHGCPV-UHFFFAOYSA-N
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Patent
US04764519

Procedure details

Raney nickel (24 g) was added to a stirred solution under nitrogen of 5-nitro-2-(2-cyanoethyl)-3-methylpyridine (10.36 g) in ethanol (700 ml). Hydrazine hydrate (13.5 ml) in ethanol (30 ml) was added over 2.75 hr., followed by further additions of Raney nickel (15 g) and hydrazine hydrate (60 ml) over two days which included two periods of eight hours at 50° C. The solution was decanted off, filtered through a hyflo pad and concentrated to dryness to give a green oil (13 g). This oil was chromatographed on silica in ethylacetate/ethanol/0.880 ammonia 15:10:2 to give the title compound as an oil (8.14 g).
Quantity
13.5 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
5-nitro-2-(2-cyanoethyl)-3-methylpyridine
Quantity
10.36 g
Type
reactant
Reaction Step Two
Quantity
24 g
Type
catalyst
Reaction Step Two
Quantity
700 mL
Type
solvent
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Three
Quantity
15 g
Type
catalyst
Reaction Step Three
Name

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH3:14])[C:7]([CH2:10][CH2:11][C:12]#[N:13])=[N:8][CH:9]=1)([O-])=O.O.NN>[Ni].C(O)C>[NH2:1][C:4]1[CH:5]=[C:6]([CH3:14])[C:7]([CH2:10][CH2:11][CH2:12][NH2:13])=[N:8][CH:9]=1 |f:1.2|

Inputs

Step One
Name
Quantity
13.5 mL
Type
reactant
Smiles
O.NN
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
5-nitro-2-(2-cyanoethyl)-3-methylpyridine
Quantity
10.36 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C(=NC1)CCC#N)C
Name
Quantity
24 g
Type
catalyst
Smiles
[Ni]
Name
Quantity
700 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
60 mL
Type
reactant
Smiles
O.NN
Name
Quantity
15 g
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
two periods of eight hours
Duration
8 h
CUSTOM
Type
CUSTOM
Details
at 50° C
CUSTOM
Type
CUSTOM
Details
The solution was decanted off
FILTRATION
Type
FILTRATION
Details
filtered through a hyflo pad
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C(=NC1)CCCN)C
Measurements
Type Value Analysis
AMOUNT: MASS 13 g
YIELD: CALCULATEDPERCENTYIELD 145.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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